molecular formula C11H8ClNO2S B3037195 5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 475106-47-9

5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B3037195
CAS No.: 475106-47-9
M. Wt: 253.71 g/mol
InChI Key: HHXKNGRNDSGMLG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorophenyl group and thiazole ring are key structural features that contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of both a thiazole ring and a carboxylic acid group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

5-(4-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c1-6-13-9(11(14)15)10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXKNGRNDSGMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

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